(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
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Overview
Description
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenone group attached to a benzodioxole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-chloroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, (2E)-: Lacks the chlorine atom on the phenyl ring.
2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-, (2E)-: Contains a methoxy group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activities.
Properties
CAS No. |
1045707-20-7 |
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Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |
InChI Key |
XCQPLWRKVKRYTP-XVNBXDOJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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